2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Beschreibung
This compound features a dihydropyrimidinone core substituted with a 4-ethoxyphenyl group at position 4 and an acetamide linker connected to a 4-sulfamoylphenyl moiety.
Eigenschaften
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-2-29-16-7-3-14(4-8-16)18-11-20(26)24(13-22-18)12-19(25)23-15-5-9-17(10-6-15)30(21,27)28/h3-11,13H,2,12H2,1H3,(H,23,25)(H2,21,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAXPWQXLAYNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide is a novel synthetic derivative with potential pharmacological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydropyrimidines, characterized by a pyrimidine ring fused with an ethoxyphenyl group and a sulfamoylphenyl acetamide moiety. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown effectiveness as inhibitors of human carbonic anhydrases (hCAs), which are critical for various physiological processes including acid-base balance and respiration . The interactions between the compound and hCAs can lead to significant therapeutic effects in conditions such as glaucoma and edema.
- Antimicrobial Properties : Research indicates that derivatives with similar structures exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may possess potential as an antimicrobial agent .
- Antitumor Activity : Dihydropyrimidine derivatives have been studied for their antitumor properties. For instance, compounds within this class have shown cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .
Table 1: Biological Activity Overview
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Human Carbonic Anhydrases (hCA) | |
| Antimicrobial | Staphylococcus aureus, E. coli | |
| Antitumor | Various Cancer Cell Lines |
Case Study 1: Inhibition of Human Carbonic Anhydrases
A study investigated the binding affinity of similar compounds to hCA II and hCA VII. The results demonstrated that modifications in the compound's structure could enhance selectivity and potency against specific hCA isoforms, suggesting that the compound could be optimized for therapeutic use in conditions requiring hCA inhibition .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of related dihydropyrimidine derivatives. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 3: Antitumor Activity
In vitro studies showed that similar dihydropyrimidine compounds exhibited cytotoxic effects on various cancer cell lines, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin. This positions the compound as a candidate for further development in cancer treatment protocols .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
- Core Heterocycles: The dihydropyrimidinone core in the target compound is distinct from the 3-cyanopyridin-2-one () or benzo[d]thiazole () cores in analogs, which may influence binding affinity to biological targets.
- Substituent Effects : The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to electron-withdrawing groups (e.g., chloro in Compound 9, ) or bulky morpholine ().
- Molecular Weight : The target compound (428.46 g/mol) falls within the range of typical drug-like molecules, whereas halogenated analogs (e.g., Compound 9, 568.05 g/mol) may face challenges in bioavailability .
Vorbereitungsmethoden
Reaction Components and Conditions
-
Aldehyde : 4-Ethoxybenzaldehyde (20 mmol) introduces the 4-ethoxyphenyl group at position 4 of the DHPM ring.
-
Urea : Acts as both a nitrogen source and a carbonyl activator (40 mmol).
-
β-Keto Ester : Ethyl acetoacetate (40 mmol) provides the methyl group at position 6 and the ester moiety at position 5.
-
Catalyst : Concentrated HSO (1–2 drops) maintains a pH of 4–5, critical for cyclocondensation.
-
Conditions : Reflux at 80°C for 1 hour under solvent-free conditions yields the intermediate ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Table 1: Biginelli Reaction Optimization for DHPM Core Synthesis
Post-reaction, the crude product is filtered, washed with water, and recrystallized from ethanol (yield: 70–85%).
Functionalization of the DHPM Core at Position 1
The N1 position of the DHPM ring must be substituted with the acetamide side chain. This step involves two sub-reactions: (1) introducing a reactive handle at N1 and (2) coupling with the sulfamoylphenyl moiety.
N1-Alkylation with Bromoacetyl Bromide
-
Reagents : Bromoacetyl bromide (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Base : Triethylamine (2.0 equivalents) neutralizes HBr generated in situ.
-
Conditions : Stirring at 0°C for 30 minutes, followed by room temperature for 4 hours.
-
Product : 1-(Bromoacetyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Nucleophilic Substitution with 4-Sulfamoylaniline
-
Amine : 4-Sulfamoylaniline (1.5 equivalents) in dimethylformamide (DMF).
-
Base : Potassium carbonate (2.0 equivalents) facilitates deprotonation.
-
Conditions : Heating at 60°C for 12 hours under nitrogen atmosphere.
-
Product : 2-[4-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-sulfamoylphenyl)acetamide .
Table 2: Key Spectral Data for Final Product
| Characterization Method | Data Highlights |
|---|---|
| H NMR (DMSO-) | δ 1.35 (t, 3H, OCHCH), 2.32 (s, 3H, CH), 4.02 (q, 2H, OCH), 5.12 (s, 1H, DHPM H4), 7.25–8.10 (m, aromatic H) |
| IR (cm) | 3320 (NH), 1695 (C=O), 1340, 1160 (SO) |
| HRMS (m/z) | [M+H] calcd. for CHNOS: 467.1385; found: 467.1389 |
Alternative Routes: El-Saghier-Inspired Acetamide Formation
The El-Saghier reaction, which couples amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions, offers a competitive pathway for constructing the acetamide linkage.
Modified El-Saghier Protocol
-
Step 1 : React DHPM intermediate (1.0 equivalent) with ethyl cyanoacetate (1.2 equivalents) at 70°C for 30 minutes.
-
Step 2 : Add ethyl glycinate hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents), heating for 2 hours.
-
Advantages : Solvent-free conditions, 85–90% yield, and reduced purification burden.
Critical Analysis of Methodologies
Biginelli vs. El-Saghier Approaches
-
Biginelli Route : Higher scalability but requires post-functionalization steps (N1-alkylation and coupling).
-
El-Saghier Route : Streamlined acetamide formation but necessitates pre-functionalized DHPM intermediates.
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the dihydropyrimidinone core followed by sulfamoylphenyl acetamide coupling. Key steps include:
- Nucleophilic substitution to introduce the ethoxyphenyl group.
- Thioether or sulfonyl linkage formation using reagents like tosyl chloride or bromophenyl sulfones .
- Acetamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmospheres .
Critical Conditions:
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Solvent | DMF, dichloromethane | |
| Temperature | 0–25°C (coupling step) | |
| pH Control | Neutral to slightly basic | |
| Catalyst | K₂CO₃, NaH |
Methodological Note: Monitor reaction progress via TLC or HPLC to isolate intermediates. Purify via column chromatography using silica gel (hexane/EtOAc gradient) .
Basic: How to characterize this compound using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), dihydropyrimidinone NH (δ 10–12 ppm), and sulfamoyl protons (δ 7.5–8.0 ppm) .
- ¹³C NMR: Carbonyl signals at δ 165–175 ppm (pyrimidinone C=O, acetamide C=O) .
- IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and S=O (~1150 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group for analogous structures) .
Validation: Compare experimental data with computational predictions (DFT) to confirm stereoelectronic properties .
Advanced: How to design enzyme inhibition assays to evaluate its bioactivity?
Answer:
Target Selection: Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, dihydrofolate reductase) .
Assay Design:
- Kinetic Studies: Use fluorescence-based assays (e.g., FAM-labeled substrates) with varying inhibitor concentrations .
- Controls: Include positive (e.g., acetazolamide) and negative (DMSO vehicle) controls.
- IC₅₀ Determination: Fit dose-response curves using nonlinear regression (GraphPad Prism) .
Data Interpretation:
- Competitive vs. Non-competitive Inhibition: Analyze Lineweaver-Burk plots.
- Structural Insights: Perform molecular docking (AutoDock Vina) to map interactions with catalytic residues .
Advanced: What strategies optimize pharmacokinetics through structural modifications?
Answer:
- Lipophilicity Adjustment: Replace the ethoxy group with fluorine (electron-withdrawing) to enhance metabolic stability .
- Sulfamoyl Group Tuning: Introduce methyl substituents to reduce renal clearance .
- Prodrug Design: Mask the acetamide as an ester for improved oral bioavailability .
Experimental Workflow:
SAR Studies: Synthesize analogs with systematic substitutions.
ADME Profiling: Assess solubility (shake-flask method), permeability (Caco-2 assay), and microsomal stability .
Data Contradiction: How to resolve discrepancies in reported synthetic yields?
Answer:
Common Sources of Variability:
- Solvent Purity: Trace water in DMF reduces coupling efficiency .
- Catalyst Activity: Sodium hydride quality impacts thioether formation .
Resolution Protocol:
Reproduce Conditions: Strictly adhere to reported stoichiometry and inert atmospheres.
Advanced Analytics: Use GC-MS to identify byproducts (e.g., hydrolyzed intermediates) .
Machine Learning: Apply ICReDD’s reaction path search algorithms to predict optimal conditions .
Case Study: Yield improved from 45% to 72% by switching from NaH to K₃PO₄ in the sulfonylation step .
Advanced: How to analyze its interaction with plasma proteins?
Answer:
- Equilibrium Dialysis: Quantify unbound fraction using radiolabeled compound .
- Circular Dichroism (CD): Monitor conformational changes in human serum albumin (HSA) upon binding .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and thermodynamics .
Data Application: Adjust dosing regimens based on protein binding (>90% may require higher doses) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
